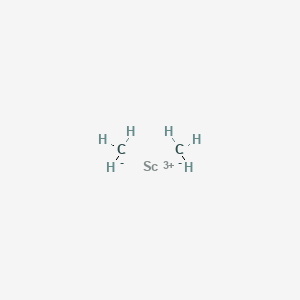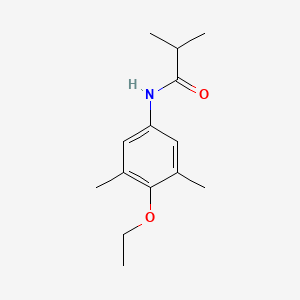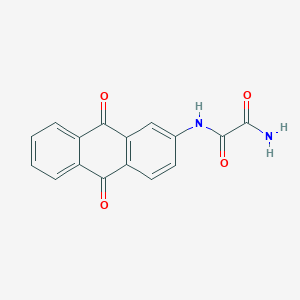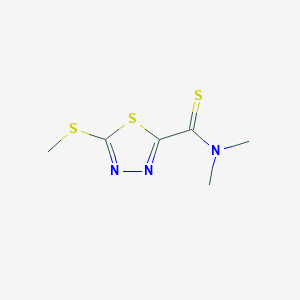
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate is a chemical compound that belongs to the class of aromatic sulfonyl isocyanates It is characterized by the presence of a trifluoropropoxy group attached to a benzene ring, which is further substituted with a sulfonyl isocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate typically involves the reaction of 2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction Reactions: The trifluoropropoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, alcohols, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include ureas, carbamates, and various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate has found applications in several scientific research areas, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl chloride: This compound is a precursor to the isocyanate and shares similar structural features.
Benzene-1-sulfonyl isocyanate: Lacks the trifluoropropoxy group but has similar reactivity due to the presence of the sulfonyl isocyanate group.
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl urea: A product formed from the reaction of the isocyanate with amines.
Uniqueness
2-(1,1,2-Trifluoropropoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of the trifluoropropoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where fluorinated groups are desired, such as in the design of pharmaceuticals and advanced materials.
Eigenschaften
CAS-Nummer |
90999-03-4 |
|---|---|
Molekularformel |
C10H8F3NO4S |
Molekulargewicht |
295.24 g/mol |
IUPAC-Name |
N-(oxomethylidene)-2-(1,1,2-trifluoropropoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H8F3NO4S/c1-7(11)10(12,13)18-8-4-2-3-5-9(8)19(16,17)14-6-15/h2-5,7H,1H3 |
InChI-Schlüssel |
RGFWJFSLVNYPEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(OC1=CC=CC=C1S(=O)(=O)N=C=O)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
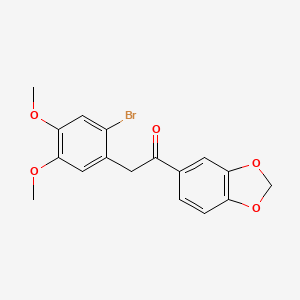
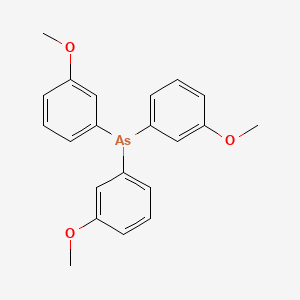
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
